4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoline-3-carbaldehyde with isopropylhydrazine and methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives.
Scientific Research Applications
4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 1-Phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
- 4-Hydroxy-1H-pyrazolo[3,4-b]quinoline
Comparison: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the chloro and isopropyl groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes .
Properties
IUPAC Name |
4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHAAHCISGPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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